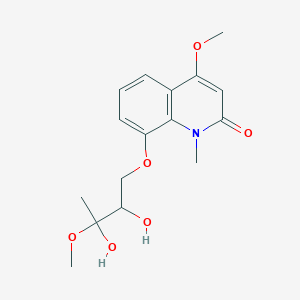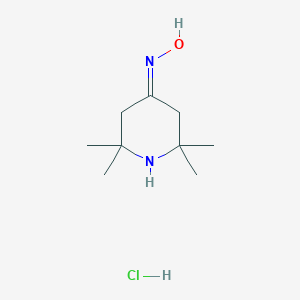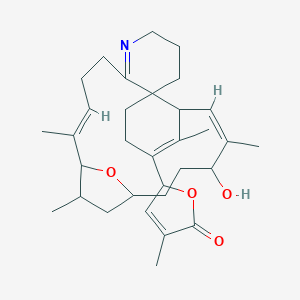
Sulfadazine de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfadiazine sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections, trachoma, and chancroid . Sulfadiazine sodium is also used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections .
Applications De Recherche Scientifique
Sulfadiazine sodium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: Sulfadiazine sodium is used to study the effects of antibiotics on bacterial growth and resistance.
Medicine: It is used to treat bacterial infections and as a part of combination therapy for toxoplasmosis.
Mécanisme D'action
Sulfadiazine sodium works by inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid . This inhibition prevents the bacteria from producing folic acid, which is necessary for their growth and replication . As a result, the bacterial cells are unable to multiply and eventually die.
Analyse Biochimique
Biochemical Properties
Sulfadiazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms inclusion compounds with β-cyclodextrin and its derivatives . These interactions have been confirmed through isothermal titration calorimetry and nuclear magnetic resonance experiments .
Cellular Effects
The effects of Sulfadiazine sodium on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion compounds of Sulfadiazine sodium with β-cyclodextrin and its derivatives have shown increased efficiency against Staphylococcus aureus and Pseudomonas aeruginosa compared to the free Sulfadiazine sodium molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfadiazine sodium is synthesized by the diazotization of the primary amine group of sulfadiazine with sodium nitrite and hydrochloric acid, followed by coupling with γ-resorsolic acid in an alkaline medium of sodium hydroxide . The compound is then purified and crystallized to obtain the final product.
Industrial Production Methods
In industrial settings, sulfadiazine sodium is produced by adding sulfadiazine, trimethoprim, and enrofloxacin to a mixture of polyethylene glycol and propylene glycol, followed by heating and stirring . The solution is then standardized, and the pH is adjusted to 10.5-11 to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfadiazine sodium undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Sulfadiazine sodium can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium monopersulfate (Oxone) and UV light.
Substitution: Strong nucleophiles such as sodium hydroxide are often used.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of sulfadiazine sodium, which can have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Sulfadiazine sodium is part of the sulfonamide class of antibiotics, which includes other compounds such as sulfamethoxazole and sulfisoxazole . Compared to these similar compounds, sulfadiazine sodium has a broader spectrum of activity and is more effective against certain types of bacteria . Additionally, it is often used in combination with other drugs, such as pyrimethamine, to enhance its effectiveness .
List of Similar Compounds
- Sulfamethoxazole
- Sulfisoxazole
- Sulfapyridine
- Sulfacetamide
Propriétés
| { "Design of the Synthesis Pathway": "Sulfadiazine sodium can be synthesized by reacting sulfadiazine with sodium hydroxide.", "Starting Materials": [ "Sulfadiazine", "Sodium hydroxide" ], "Reaction": [ "Dissolve sulfadiazine in water", "Add sodium hydroxide to the solution", "Heat the mixture to 70-80°C for 30 minutes", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain sulfadiazine sodium" ] } | |
Numéro CAS |
547-32-0 |
Formule moléculaire |
C10H10N4NaO2S |
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |
InChI |
InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |
Clé InChI |
RKISJHYCSQKDTK-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES canonique |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Autres numéros CAS |
547-32-0 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
ulfadiazin-natrium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)


![[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B91.png)








